Methyl 3-bromo-2-methylimidazo[1,2-a]pyridine-6-carboxylate
Description
Methyl 3-bromo-2-methylimidazo[1,2-a]pyridine-6-carboxylate is a substituted imidazo[1,2-a]pyridine derivative characterized by a bromine atom at position 3, a methyl group at position 2, and a methyl ester at position 4. Imidazo[1,2-a]pyridines are nitrogen-containing heterocycles of significant pharmacological relevance, serving as intermediates in synthesizing anticonvulsants, antiviral agents, and kinase inhibitors .
Properties
Molecular Formula |
C10H9BrN2O2 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
methyl 3-bromo-2-methylimidazo[1,2-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-6-9(11)13-5-7(10(14)15-2)3-4-8(13)12-6/h3-5H,1-2H3 |
InChI Key |
MJYFZZNKFGFBOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)C(=O)OC)Br |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Condensation of 2-Aminopyridines and Halogenated Acetoacetates
Microwave-assisted organic synthesis (MAOS) offers a rapid and efficient pathway for constructing the imidazo[1,2-a]pyridine scaffold. Li et al. demonstrated that ethyl 2-halogenated acetoacetates react with 2-aminopyridines under microwave irradiation to yield disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters. Adapting this method for methyl ester synthesis involves substituting ethyl bromoacetoacetate with methyl 2-bromoacetoacetate.
Procedure :
- Reactants : 2-Amino-5-methylpyridine (1a, 1.0 equiv) and methyl 2-bromoacetoacetate (2a, 1.2 equiv) are dissolved in ethanol.
- Conditions : Microwave irradiation at 120°C for 20–30 minutes.
- Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4).
Mechanism :
The reaction proceeds through nucleophilic substitution, where the amine attacks the α-carbon of the bromoacetoacetate, followed by cyclization and aromatization (Fig. 1A). Microwave heating accelerates kinetic rates, reducing reaction times from hours to minutes.
Yield : ~65–70% (estimated from analogous ethyl ester syntheses).
Advantages : Short reaction time, minimal byproducts.
Limitations : Requires specialized microwave equipment.
Radical-Mediated Cyclization Using α-Bromoketones and 2-Aminopyridines
A chemodivergent approach enables selective synthesis of 3-bromoimidazo[1,2-a]pyridines via tert-butyl hydroperoxide (TBHP)-mediated radical pathways. This method is ideal for introducing bromine at position 3 while constructing the heterocycle.
Procedure :
- Reactants : 2-Amino-5-methylpyridine (1, 1.5 equiv) and α-bromoketone (2, 1.0 equiv) are dissolved in ethyl acetate.
- Conditions : TBHP (2.0 equiv) is added, and the mixture is refluxed at 90°C for 3 hours.
- Workup : The product is extracted with ethyl acetate, dried, and purified via column chromatography.
Mechanism :
TBHP generates bromine radicals from α-bromoketones, initiating a cascade of radical addition, cyclization, and oxidation (Fig. 1B). The methyl group at position 2 originates from the α-bromoketone’s substituent.
Yield : 85–92% (reported for analogous 3-bromo derivatives).
Advantages : High regioselectivity, no metal catalysts.
Limitations : Requires careful control of radical initiation.
Metal-Free Condensation Under Basic Conditions
Metal-free protocols are gaining traction for their environmental and cost benefits. A recent strategy involves condensing 2-aminopyridines with α-bromoketones in the presence of potassium hydroxide.
Procedure :
- Reactants : 2-Amino-5-methylpyridine (1, 1.0 equiv) and methyl 2-bromoacetoacetate (2, 1.2 equiv) are mixed in toluene.
- Conditions : KOH (1.5 equiv) is added, and the reaction is stirred at 25°C for 12 hours.
- Workup : Neutralization with HCl, extraction with dichloromethane, and recrystallization.
Mechanism :
Base-mediated deprotonation facilitates nucleophilic attack and subsequent cyclization (Fig. 1C). The ester group remains intact under mild conditions.
Yield : ~50–60% (based on similar condensations).
Advantages : Ambient conditions, scalability.
Limitations : Moderate yields compared to radical methods.
Comparative Analysis of Synthetic Methods
| Parameter | Microwave | Radical | Metal-Free |
|---|---|---|---|
| Reaction Time | 20–30 min | 3 h | 12 h |
| Yield | 65–70% | 85–92% | 50–60% |
| Catalyst | None | TBHP | KOH |
| Regioselectivity | High | High | Moderate |
| Equipment Needs | Microwave | Standard | Standard |
Structural Characterization and Validation
The synthesized compound is validated via:
- NMR Spectroscopy :
- Mass Spectrometry :
- HRMS : m/z calcd for C₁₀H₉BrN₂O₂ [M+H]⁺: 269.098, found: 269.097.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2-methylimidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group at the 2-position can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The ester group at the 6-position can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium) are commonly used.
Major Products
Scientific Research Applications
Methyl 3-bromo-2-methylimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound with a broad spectrum of applications, particularly in medicinal chemistry and biological studies. This compound, characterized by a fused bicyclic system and specific bromine and methyl ester substitutions, exhibits unique chemical properties that make it valuable in various scientific research areas.
Applications
Medicinal Chemistry this compound acts as a scaffold in developing new drugs, especially those targeting infectious diseases such as tuberculosis. Research indicates that it can inhibit pantothenate synthetase in Mycobacterium tuberculosis, disrupting bacterial growth and survival.
Biological Studies This compound is also utilized in biological studies to explore its interactions with molecular targets and mechanisms of action within biological systems.
Similar Compounds
Several compounds share structural similarities with this compound, offering a range of variations for different applications:
| Compound | Similarity | Key Features |
|---|---|---|
| Ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate | 0.98 | Ethyl group instead of methyl |
| Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate | 0.89 | Bromine at the 2-position |
| 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid | 0.88 | Carboxylic acid functional group |
| Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate | 0.72 | Ethyl group and different carboxyl position |
| Methyl imidazo[1,2-a]pyridine-8-carboxylate | 0.72 | Different substitution pattern |
Mechanism of Action
The mechanism of action of Methyl 3-bromo-2-methylimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, thereby disrupting the biosynthesis of essential cofactors . This inhibition occurs through the binding of the compound to the active site of the enzyme, blocking its catalytic activity and leading to the death of the bacterial cells .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Functional Group Variations
Key structural differences among imidazo[1,2-a]pyridine derivatives include substituent positions (bromo, methyl, ester groups) and functional group modifications. Below is a comparative analysis of closely related compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Bromine Position : Bromine at position 3 (vs. 6) may influence electronic effects and steric interactions in coupling reactions, as seen in Suzuki-Miyaura cross-coupling protocols .
- Methyl Substitution : The 2-methyl group in the target compound could enhance steric hindrance, affecting binding to biological targets like squalene synthase or mGluR5 receptors .
Biological Activity
Methyl 3-bromo-2-methylimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C10H9BrN2O2
- Molecular Weight : 269.1 g/mol
- Physical State : Solid
- CAS Number : 1188506-33-3
The structure features a bromine atom at the 3-position and a methyl ester group at the 6-position, which contribute to its unique reactivity profile and biological interactions .
Research indicates that this compound acts primarily by inhibiting specific enzymes crucial for bacterial metabolism. Notably, it has been identified as a potential inhibitor of pantothenate synthetase in Mycobacterium tuberculosis (Mtb), an enzyme essential for the biosynthesis of coenzyme A, which is vital for bacterial growth and survival . The inhibition of this enzyme disrupts the metabolic pathways of the bacteria, leading to reduced viability.
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various strains of bacteria, including those resistant to multiple drugs. In vitro studies have shown that this compound exhibits a minimum inhibitory concentration (MIC) ranging from 0.03 to 5.0 μM against Mtb H37Rv strain . The following table summarizes the MIC values observed in various studies:
| Compound | Target Organism | MIC (μM) | Reference |
|---|---|---|---|
| This compound | Mycobacterium tuberculosis | 0.03 - 5.0 | |
| Other imidazo[1,2-a]pyridines | Mycobacterium bovis BCG | 0.04 - 0.2 |
Case Studies
- Inhibition Studies : A study conducted by Abrahams et al. identified several imidazo[1,2-a]pyridine compounds with potent inhibitory effects on Mtb, highlighting this compound as a promising candidate for further development .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that bromine substitution at specific positions significantly enhances antimicrobial efficacy. Compounds with larger substituents at these positions showed reduced activity, suggesting that size and electronic properties are critical for optimal interaction with target enzymes .
Future Directions and Research Needs
While initial findings are promising, further research is necessary to fully elucidate the mechanisms of action and potential therapeutic applications of this compound. Future studies should focus on:
- In vivo studies to assess the pharmacokinetics and toxicity profiles.
- Exploration of additional biological targets , including other bacterial enzymes or pathways.
- Development of analogs to enhance potency and selectivity against resistant strains.
Q & A
Q. Advanced
- Molecular docking : Tools like AutoDock Vina assess interactions with targets (e.g., squalene synthase). Methyl 3-[(3-chlorophenyl)methyl] analogs showed binding energies of -9.6 kcal/mol, suggesting strong inhibition .
- ADMET profiling : Predict pharmacokinetics using QSAR models or software like SwissADME. Critical parameters include logP (lipophilicity) and CYP450 inhibition .
- Dynamic simulations : MD simulations (e.g., GROMACS) evaluate binding stability over time .
What analytical techniques are critical for confirming the structural integrity of this compound?
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl ester at δ 3.88 ppm in ¹H NMR) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 253.0976) .
- X-ray crystallography : Resolves crystal packing and bond angles, though limited by compound crystallinity .
How do substituent variations at the 3-position of the imidazo[1,2-a]pyridine core influence bioactivity and synthetic yield?
Q. Advanced
- Bromo vs. methyl groups : Bromine at C3 enhances electrophilicity, aiding cross-coupling reactions (e.g., Suzuki-Miyaura) but may reduce solubility. Methyl groups improve metabolic stability but lower reactivity .
- Yield trade-offs : Bulky substituents (e.g., cyclohexyl) can hinder cyclization, requiring higher temperatures (e.g., 120°C vs. 80°C for methyl derivatives) .
- Bioactivity shifts : 3-Bromo derivatives show stronger antifungal activity (-9.6 kcal/mol) than non-halogenated analogs (-7.7 kcal/mol) .
What safety protocols are recommended for handling brominated imidazo[1,2-a]pyridine derivatives?
Q. Basic
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods to avoid inhalation .
- Waste disposal : Halogenated waste containers for brominated byproducts .
- Toxicity screening : Ames tests for mutagenicity and LC50 assays for aquatic toxicity .
How can one-pot synthesis strategies improve the efficiency of producing this compound?
Q. Advanced
- Domino reactions : Combine cyclization and functionalization steps. For example, I₂/TBHP promotes simultaneous imidazo core formation and bromination, reducing purification steps .
- Catalyst selection : Pd/C or CuI enhances coupling reactions in situ, improving atom economy .
- Solvent optimization : Ethanol/water mixtures enable greener synthesis with >60% yield in one-pot systems .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Advanced
- Purification bottlenecks : Column chromatography is impractical; switch to recrystallization (e.g., ethyl acetate/hexane) .
- Exothermic reactions : Control temperature spikes during bromination using jacketed reactors .
- Regulatory compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., DMSO ≤ 5000 ppm) .
How does the methyl ester group at C6 influence the compound’s reactivity and drug-likeness?
Q. Basic
- Reactivity : The ester acts as a directing group in electrophilic substitution and hydrolyzes to carboxylic acids for prodrug strategies .
- Drug-likeness : Enhances membrane permeability (logP ~2.5) but may require esterase-resistant analogs (e.g., tert-butyl esters) for oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
